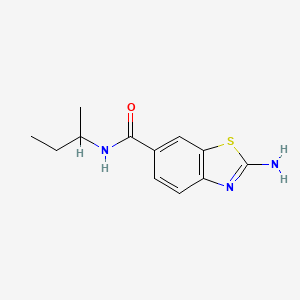

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide

Descripción general

Descripción

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide is a derivative of 2-aminobenzothiazole, a compound known for its diverse biological activities This compound is characterized by the presence of an aminobenzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzothiazole-6-carboxylic acidsec-butylamide typically involves the following steps:

Formation of 2-aminobenzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable reagent such as carbon disulfide or thiourea under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylation of 2-aminobenzothiazole can be performed using carbon dioxide in the presence of a base.

Amidation: The carboxylic acid group is then converted to the sec-butylamide by reacting with sec-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and reduce reaction time. Green chemistry principles, such as the use of water as a solvent and microwave irradiation, are also applied to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Condensation: The compound can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid.

Condensation: Aromatic aldehydes and 1,3-diketones under microwave irradiation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonylated derivatives.

Condensation: Fused heterocyclic compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-Aminobenzothiazole derivatives have been extensively studied for their potential therapeutic effects. This compound, specifically, has shown promise in several areas:

- Antimicrobial Activity : Research indicates that derivatives of 2-aminobenzothiazole can inhibit the virulence of pathogens such as Pseudomonas aeruginosa, affecting motility and toxin production . The structural modifications in these compounds enhance their efficacy against various microbial strains.

- Anticancer Properties : Studies have highlighted the ability of benzothiazole derivatives to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

- Antiviral Effects : Some studies have reported that certain 2-aminobenzothiazole derivatives exhibit antiviral properties, potentially serving as leads for drug development against viral infections .

Environmental Applications

The compound also plays a significant role in environmental science:

- Heavy Metal Ion Detection : 2-Aminobenzothiazole has been utilized in the development of sensors for detecting heavy metals like lead (Pb(II)). Its interaction with multiwalled carbon nanotubes enhances the selectivity and sensitivity of these sensors .

- Water Purification : The compound's ability to chelate metal ions makes it useful in water treatment processes, where it can help remove harmful contaminants from water sources .

Material Science Applications

In material science, 2-aminobenzothiazole derivatives are being explored for their unique properties:

- Polymer Development : The compound has been incorporated into polymer matrices to create materials with enhanced mechanical properties. Its inclusion improves the thermal stability and chemical resistance of the resulting polymers .

- Nanotechnology : Research has shown that 2-aminobenzothiazole can be used to modify nanomaterials for applications in drug delivery systems. Its ability to interact with biological molecules facilitates targeted delivery and controlled release .

Case Studies

- Inhibition of Histidine Kinases : A study evaluated a library of 2-aminobenzothiazole-based inhibitors targeting histidine kinases, revealing their potential to reduce virulence-associated phenotypes in pathogenic bacteria without affecting cell viability. This highlights the compound's role in developing antimicrobial agents .

- Detection of Lead Ions : Research demonstrated the effectiveness of a sensor constructed using 2-aminobenzothiazole-modified carbon nanotubes for the selective detection of lead ions in aqueous samples. This application showcases its significance in environmental monitoring and safety .

- Formulation in Cosmetic Products : The compound has been investigated for its stability and effectiveness in cosmetic formulations, where it is assessed for skin compatibility and potential therapeutic benefits, such as anti-inflammatory effects .

Mecanismo De Acción

The mechanism of action of 2-aminobenzothiazole-6-carboxylic acidsec-butylamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with specific receptors or kinases

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzothiazole: The parent compound, known for its broad spectrum of biological activities.

2-Aminobenzothiazole-6-carboxylic acid: Lacks the sec-butylamide group but retains similar chemical properties.

2-Aminobenzothiazole-6-carboxamide: Similar structure but with a different amide group.

Uniqueness

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide is unique due to the presence of the sec-butylamide group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Actividad Biológica

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide belongs to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The specific structure of this compound allows for various interactions with biological targets, contributing to its pharmacological effects.

Target Proteins and Pathways

The compound has been shown to interact with several key proteins involved in cellular signaling and metabolic pathways. Notably, it exhibits activity against various kinases, including:

- CSF1R (Colony Stimulating Factor 1 Receptor) : IC50 values as low as 1.4 nM indicate potent inhibitory effects, which are crucial for modulating macrophage activity in tumors .

- EGFR (Epidermal Growth Factor Receptor) : The compound has demonstrated significant inhibition of EGFR with IC50 values ranging from 1.05 to 3.43 μM in different cancer cell lines .

These interactions suggest that 2-aminobenzothiazole derivatives can influence critical pathways related to cell proliferation, survival, and apoptosis.

Anticancer Activity

Research highlights the potential of 2-aminobenzothiazole derivatives as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell growth across various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values ranging from 0.315 to 2.66 μM . The ability to selectively target cancer cells while sparing normal cells is a significant advantage for therapeutic development.

Antibacterial Properties

Recent studies have identified the antibacterial activity of 2-aminobenzothiazole derivatives against ESKAPE pathogens, a group notorious for causing nosocomial infections. Compounds derived from this class have shown low nanomolar inhibition against DNA gyrase B, a critical enzyme for bacterial DNA replication . This suggests potential applications in treating resistant bacterial infections.

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The exact mechanisms remain under investigation but may involve modulation of pro-inflammatory cytokines and pathways .

Case Studies

- In Vivo Efficacy : In an MC38 xenograft model, treatment with specific derivatives reduced tumor growth by approximately 62% at a dose of 200 mg/kg, demonstrating significant in vivo efficacy against tumor progression .

- T-cell Proliferation : A series of benzothiazole-based small molecule inhibitors were tested for their effects on T-cell proliferation, revealing structure-activity relationships that could guide future drug design efforts targeting immune responses .

Summary of Research Findings

| Biological Activity | IC50 Values | Notes |

|---|---|---|

| CSF1R Inhibition | 1.4 nM | Potent activity relevant for macrophage modulation in tumors |

| EGFR Inhibition | 1.05 - 3.43 μM | Significant selectivity over normal cells |

| Antibacterial Activity | <10 nM (DNA gyrase B) | Broad-spectrum activity against ESKAPE pathogens |

| Anti-inflammatory | Variable | Modulation of cytokine production |

Propiedades

IUPAC Name |

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPKTRRDCCDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389862 | |

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320740-71-4 | |

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.